molecular formula C7H12N4O B13252121 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol

Cat. No.: B13252121
M. Wt: 168.20 g/mol
InChI Key: QQUIXJOFAOVHEE-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol is a novel chemical scaffold designed for antimicrobial and pharmaceutical research. This compound features a piperidine ring bearing both a 1,2,3-triazole heterocycle and a hydroxyl group, making it a versatile intermediate for drug discovery. The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . Compounds incorporating piperidine-triazole hybrids have demonstrated significant antifungal activity by inhibiting fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . The structural similarity of this compound to such active derivatives suggests its potential as a key intermediate for developing new antifungal agents . Furthermore, the presence of the triazole ring, often installed via "click chemistry," makes it a valuable building block for constructing more complex molecules through efficient copper-catalyzed cycloaddition reactions . Researchers can leverage this compound to explore new active pharmaceutical ingredients (APIs), particularly in synthesizing novel triazole derivatives for evaluating anti-infective and central nervous system (CNS) drug candidates. This product is provided for laboratory research purposes and is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2H-triazol-4-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c12-7(2-1-3-8-5-7)6-4-9-11-10-6/h4,8,12H,1-3,5H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUIXJOFAOVHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C2=NNN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 1h 1,2,3 Triazol 4 Yl Piperidin 3 Ol and Its Analogues

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies for Triazole Formation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. epa.govchemicalbook.com This reaction has become the most prominent method for synthesizing 1,2,3-triazoles due to its exceptional reliability, regioselectivity, and tolerance of a wide variety of functional groups. chemicalbook.comgoogle.com The reaction involves the coupling of a terminal alkyne and an organic azide (B81097), catalyzed by a copper(I) species, to form the triazole ring. bldpharm.com Various copper sources can be employed, often involving the reduction of a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate, or the use of copper(I) salts directly. rsc.org

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazole Moieties

A key advantage of the CuAAC reaction over the uncatalyzed thermal Huisgen cycloaddition is its complete regioselectivity. The thermal reaction requires high temperatures and typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. epa.govgoogle.com In contrast, the copper-catalyzed mechanism proceeds through a series of copper-acetylide intermediates, which ensures the exclusive formation of the 1,4-disubstituted regioisomer. google.comnih.gov This level of control is critical for the synthesis of 3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol, where the piperidinol moiety is specifically attached to the C4 position of the triazole ring. This regioselectivity simplifies purification and ensures the desired molecular architecture is obtained in high yields. epa.govgoogle.com The reaction's mechanism and broad utility have been extensively reviewed, solidifying its status as a premier "click" reaction. google.comnih.gov

Integration of Piperidine (B6355638) Precursors into CuAAC Protocols

The synthesis of the target molecule via CuAAC necessitates two key precursors: an azide (which can be a simple azide source like sodium azide in a multi-component reaction or a pre-formed organic azide) and a piperidine derivative bearing a terminal alkyne. The crucial piperidine building block is 3-ethynylpiperidin-3-ol.

A common synthetic route to this precursor begins with a commercially available or readily synthesized N-protected 3-piperidone, such as N-Boc-3-piperidone. google.comresearchgate.netmdpi.com This ketone undergoes an ethynylation reaction, where an ethynyl (B1212043) group is added to the carbonyl carbon. This is typically achieved using organometallic reagents like ethynylmagnesium bromide or lithium acetylide in an anhydrous solvent such as THF. This nucleophilic addition reaction transforms the ketone into a tertiary alcohol, yielding N-Boc-3-ethynylpiperidin-3-ol. Following the cycloaddition, the Boc protecting group can be removed under acidic conditions to yield the final product. The integration of such piperidine-alkyne precursors with various azides has been successfully used to create a range of novel triazole-piperidine derivatives. mdpi.comrsc.org

Table 1: Representative CuAAC Reaction Conditions for Triazole Synthesis

Catalyst SystemReducing AgentSolvent(s)TemperatureKey Features
CuSO₄·5H₂O / Copper TurningsN/At-BuOH / H₂ORoom TempHeterogeneous system, avoids external reducing agents.
CuIN/AWater, DMF, etc.Room TempCommonly used Cu(I) source, often with a base or ligand. researchgate.net
CuSO₄·5H₂OSodium AscorbateWater / t-BuOHRoom TempThe archetypal "click" chemistry condition, works for a broad scope of substrates. rsc.org
CuCl₂ / Organic DyesVisible LightWaterRoom TempGreen chemistry approach using light to promote Cu(II) reduction. rsc.org
Cu(OAc)₂N/ATHFRoom TempEffective for coupling with silyl-protected alkynes. rsc.org

Alternative Cycloaddition Reactions and Heterocyclic Ring Construction Methods

While CuAAC is the most prevalent method, several alternative strategies exist for constructing the 1,2,3-triazole ring. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for instance, provides complementary regioselectivity, yielding 1,5-disubstituted 1,2,3-triazoles. nih.gov This method, however, would not be suitable for the synthesis of the specific target compound but is valuable for generating structural analogues.

In recent years, metal-free click reactions have emerged as an important alternative, addressing concerns about the potential toxicity of residual copper in biological applications. researchgate.netresearchgate.net These reactions often rely on the use of activated alkynes, such as those strained in a cyclooctyne (B158145) ring (strain-promoted azide-alkyne cycloaddition, or SPAAC), or electron-deficient alkynes. rsc.org Organocatalytic methods, using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can also promote the cycloaddition between azides and electron-deficient carbonyl compounds containing an alkyne moiety. researchgate.net Furthermore, intramolecular cycloaddition reactions of precursors containing both an azide and an alkyne have been used to generate fused triazole systems.

Stereoselective Synthesis and Enantiomeric Resolution of Triazolyl Piperidinols

The piperidine ring in this compound contains a stereocenter at the C3 position. The synthesis of enantiomerically pure forms of this compound requires a stereoselective approach. This can be achieved either by synthesizing a chiral piperidine precursor or by resolving a racemic mixture.

Several strategies for obtaining enantiopure piperidine derivatives have been reported:

Kinetic Resolution: This technique involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantioenriched starting material or the chiral product. Methods for the kinetic resolution of substituted piperidines include enantioselective acylation and deprotonation using a chiral base system like n-BuLi/sparteine.

Diastereomeric Salt Resolution: A classic method involves reacting the racemic piperidine derivative (e.g., racemic 3-hydroxypiperidine) with a chiral resolving agent, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid. This forms two diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization. The desired enantiomer is then recovered by neutralizing the salt. rsc.org

Asymmetric Synthesis: A more direct approach is to build the chiral center enantioselectively. For instance, the asymmetric reduction of N-Boc-3-piperidone using a chiral catalyst can produce enantiomerically enriched (R)- or (S)-N-Boc-3-hydroxypiperidine. This chiral alcohol can then be oxidized back to the ketone and subjected to a stereoselective ethynylation reaction, or undergo further functionalization to install the ethynyl group while retaining stereochemical integrity. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is another advanced method for accessing enantioenriched 3-substituted piperidines.

Derivatization from Readily Available Piperidine and Triazole Building Blocks

The synthesis of the target compound and its analogues can be approached from a modular perspective, using readily available piperidine and triazole building blocks. The CuAAC reaction itself is a prime example of this strategy, coupling a piperidine-alkyne with an azide. mdpi.com

Analogues can be generated by varying either of the two building blocks before the cycloaddition step.

Piperidine Derivatization: A variety of substituted piperidines can be synthesized and converted into the corresponding 3-ethynyl-3-ol derivatives. For example, piperidines with substituents at the nitrogen atom or other positions on the ring can be prepared through methods like reductive amination of piperidones or other cyclization strategies.

Triazole Derivatization: A wide array of organic azides can be used in the CuAAC reaction, leading to N-1 substituted triazole rings. Aryl, alkyl, and heteroaryl azides are typically synthesized from the corresponding primary amines via diazotization followed by reaction with sodium azide, or from alkyl/aryl halides via nucleophilic substitution with sodium azide. google.com This modularity allows for the creation of a large library of analogues for structure-activity relationship studies. For instance, novel antifungal agents have been developed by coupling various substituted piperidinyl azides with different alkynes. mdpi.comrsc.org

Green Chemistry Principles and Sustainable Synthetic Approaches for Triazolyl Piperidinol Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. The synthesis of 1,2,3-triazoles, including triazolyl piperidinols, has been significantly improved by adopting these principles.

Key green approaches applicable to this synthesis include:

Use of Benign Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Greener alternatives for CuAAC reactions include water, glycerol, and deep eutectic solvents (DES), which are less toxic and more environmentally friendly. Water, in particular, has been shown to be an excellent solvent for many CuAAC reactions, sometimes even accelerating the reaction rate.

Recyclable Catalysts: To minimize metal waste, heterogeneous or recyclable copper catalysts have been developed. These include copper nanoparticles and copper complexes supported on materials like silica (B1680970) or polymers. google.com This allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent batches.

Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate triazole synthesis, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.net

Photocatalysis: Visible-light-promoted CuAAC has been developed as a sustainable method. In this approach, organic dyes can assist in the reduction of Cu(II) to the active Cu(I) catalytic species using light as the energy source, allowing the reaction to proceed under very mild conditions in water. rsc.org

Comprehensive Spectroscopic and Structural Elucidation of 3 1h 1,2,3 Triazol 4 Yl Piperidin 3 Ol Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. A full suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic arrangement in 3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol derivatives.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the primary structural features of the molecule.

The ¹H NMR spectrum provides information on the number and chemical environment of protons. For the parent compound, this compound, characteristic signals are expected in distinct regions. The proton on the C5 position of the triazole ring typically appears as a singlet in the aromatic region. The protons of the piperidine (B6355638) ring would present as a series of multiplets in the aliphatic region, while the hydroxyl (-OH) and amine (-NH) protons would appear as broad singlets that are exchangeable with D₂O. rsc.org

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show two signals for the triazole ring carbons (C4 and C5) and four signals for the piperidine ring carbons (C2, C3, C4, C5, C6). The carbon atom C3, being a quaternary carbon attached to the hydroxyl group and the triazole ring, would appear at a characteristic downfield shift. rsc.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for the this compound Scaffold

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Triazole C5-H~7.5 - 8.5 (singlet)~120 - 130
Triazole C4-~140 - 150
Piperidine C3-OHVariable (broad)-
Piperidine NHVariable (broad)-
Piperidine CH₂ (C2, C4, C5, C6)~1.5 - 3.5 (multiplets)~25 - 60
Piperidine C3-~60 - 75

Note: These are estimated chemical shift ranges based on typical values for triazole and piperidine moieties and may vary depending on the solvent and specific derivative. rsc.orgrsc.orgurfu.ru

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei. princeton.eduepfl.ch

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-coupled, typically on adjacent carbons. sdsu.edu For the piperidinol scaffold, COSY would show correlations between the protons on C2 and the (non-existent) proton on C3, as well as between protons on C4, C5, and C6, confirming the integrity of the piperidine ring spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.ch It is used to definitively assign the carbon signals based on the more easily assigned proton spectrum. For instance, each CH₂ signal in the piperidine ring would show a cross-peak to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds. youtube.com This technique is crucial for connecting the different fragments of the molecule. Key correlations would include a cross-peak between the triazole C5-H proton and the piperidine C3 carbon, and between the piperidine C2/C4 protons and the triazole C4 carbon, unambiguously linking the two heterocyclic rings.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment detects through-space correlations between protons that are in close proximity. NOESY is particularly useful for determining the relative stereochemistry and conformation of the piperidine ring, for example, by showing correlations between axial and equatorial protons on different carbons.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound with high precision and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

For this compound (C₇H₁₂N₄O), the expected exact mass is 168.1011 g/mol . The fragmentation pattern in electron ionization (EI) mass spectrometry is often complex but highly dependent on the substituents. rsc.org Common fragmentation pathways for 1,2,3-triazoles involve the initial loss of a stable N₂ molecule from the triazole ring. researchgate.net For the title compound, characteristic fragmentation would likely involve:

Loss of a water molecule (H₂O, 18 Da) from the tertiary alcohol.

Loss of molecular nitrogen (N₂, 28 Da) from the triazole ring.

Cleavage of the piperidine ring, leading to various smaller charged fragments.

A combination of these fragmentation events.

X-ray Crystallography for Solid-State Structure Determination and Elucidation of Supramolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.com For a chiral center like C3 in the piperidine ring, crystallography can unambiguously determine the relative and absolute stereochemistry.

Furthermore, this technique elucidates the supramolecular architecture, showing how molecules pack in the crystal lattice. Hydrogen bonding is expected to be a dominant intermolecular force for this compound, involving the hydroxyl group (donor and acceptor), the piperidine N-H group (donor), and the triazole N-H and lone-pair-bearing nitrogen atoms (donors and acceptors). nih.gov These interactions dictate the physical properties of the solid material.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (broad)
N-H (Amine/Triazole)Stretching3100 - 3500 (medium)
C-H (Aliphatic)Stretching2850 - 3000 (medium-strong)
C=N, N=N (Triazole Ring)Stretching1450 - 1600 (variable)
C-N (Amine/Triazole)Stretching1000 - 1350 (medium)
C-O (Alcohol)Stretching1050 - 1200 (strong)

Note: These ranges are typical for the specified functional groups and provide evidence for their presence in the molecular structure. researchgate.netresearchgate.net

Analysis of Triazole Isomerism (1H-, 2H-, and 4H-1,2,3-Triazole Tautomerism) within the Scaffold

The 1,2,3-triazole ring can exist in different tautomeric forms depending on the position of the N-H proton. This phenomenon is known as annular tautomerism. For a 4-substituted 1,2,3-triazole, the equilibrium primarily exists between the 1H- and 2H- tautomers (where the proton is on N1 and N2, respectively). wikipedia.org

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the ring. Studies have shown that for the parent 1,2,3-triazole, the 2H-tautomer is often favored in aqueous solution. rsc.orgrsc.org This equilibrium can be studied using NMR spectroscopy, as the chemical shifts of the triazole ring proton and carbons are sensitive to the tautomeric form. In some cases, separate signals for both tautomers may be observed, allowing for the determination of their relative populations. Understanding this tautomerism is critical as the different forms can exhibit distinct biological activities and physicochemical properties.

Computational and Theoretical Investigations of 3 1h 1,2,3 Triazol 4 Yl Piperidin 3 Ol

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and molecular properties of a compound. DFT provides a robust framework for investigating molecular geometries, vibrational frequencies, and electronic descriptors that govern a molecule's reactivity and interactions. nih.govresearchgate.net For 3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol, DFT calculations, often performed at levels like B3LYP/6-311G**, can be used to optimize the molecule's three-dimensional structure to its lowest energy conformation. nih.gov

These calculations yield critical electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic or nucleophilic attack. Other calculated descriptors include dipole moment, electronegativity (χ), global hardness (η), and softness (σ), which collectively provide a comprehensive profile of the molecule's electronic character and reactivity. researchgate.netnih.gov

DescriptorHypothetical ValueSignificance
HOMO Energy -6.8 eVIndicates electron-donating capability
LUMO Energy -1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.6 eVRelates to chemical reactivity and stability
Dipole Moment 3.5 DMeasures molecular polarity
Electronegativity (χ) 4.0 eVDescribes the power to attract electrons
Global Hardness (η) 2.8 eVMeasures resistance to charge transfer

This table presents hypothetical DFT-calculated values for this compound to illustrate the types of data generated from such analyses, based on findings for similar triazole structures. researchgate.netnih.gov

Molecular Docking Studies for Predictive Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the complex. pensoft.net For this compound, docking studies are crucial for identifying potential biological targets and understanding the structural basis of its activity. The triazole-piperidine scaffold is present in inhibitors of various enzymes, including dipeptidyl peptidase-4 (DPP-4), cholinesterases, and various kinases. nih.govnih.govmdpi.com

The docking process involves preparing the 3D structures of both the ligand (the compound) and the target protein (receptor). Using software like AutoDock Vina, the ligand is placed into the binding site of the receptor, and various conformations are sampled to find the most stable binding pose, which is typically the one with the lowest binding energy. pensoft.net The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the receptor's active site. nih.gov These insights are vital for structure-based drug design, allowing for modifications to the ligand to enhance binding affinity and selectivity. nih.gov

Target Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
DPP-4 (e.g., 1X70)-8.5Glu205, Glu206, Tyr662Hydrogen Bond, π-π Stacking
Acetylcholinesterase -9.2Trp84, Tyr334, Phe330π-π Stacking, Hydrophobic
HDAC2 (e.g., 4LXZ)-7.9HIS146, PHE155, LEU276Hydrogen Bond, Hydrophobic

This table provides an illustrative example of potential molecular docking results for this compound against relevant biological targets, based on studies of analogous compounds. nih.govajchem-a.com

Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Target Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the compound's conformational space and the stability of its binding pose within a receptor. pensoft.netfrontiersin.org

For a complex of this compound and a target protein identified through docking, an MD simulation (e.g., for 100 ns) can be performed using software like GROMACS. ajchem-a.com The simulation tracks the movements of every atom, providing insights into the flexibility of the ligand and the protein. Key parameters analyzed from the MD trajectory include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions. ajchem-a.com The persistence of hydrogen bonds and other interactions throughout the simulation provides strong evidence for a stable binding mode. nih.gov

Simulation ParameterHypothetical Average ValueInterpretation
Ligand RMSD 1.8 ÅIndicates the ligand remains stably bound in the active site.
Protein Backbone RMSD 2.5 ÅShows the overall protein structure is stable during the simulation.
Number of H-Bonds 3Consistent hydrogen bonding suggests a strong and specific interaction.
SASA 60 ŲA low solvent-accessible surface area indicates the ligand is well-buried in the binding pocket.

This table illustrates typical data obtained from an MD simulation analysis of a ligand-protein complex, demonstrating the stability of the interaction. The values are hypothetical examples based on published simulations of similar systems. ajchem-a.commdpi.com

Virtual Screening Methodologies for the Discovery of Novel Bioactive Analogues

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. Starting with the this compound scaffold, virtual screening can be employed to discover novel analogues with potentially improved biological activity.

The process typically begins with the creation of a virtual library of compounds. This can be done by modifying the core scaffold with various functional groups at different positions. These analogues are then computationally docked into the active site of a chosen target protein. frontiersin.org The compounds are ranked based on their predicted binding affinities (docking scores), and the top-ranking "hits" are selected for further investigation. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient and cost-effective. The insights from docking also provide a rationale for why certain analogues are predicted to be more active than others, guiding further lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of analogues derived from this compound, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. scispace.com

To build a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated, which can include electronic (from DFT), steric, hydrophobic, and topological properties. researchgate.net Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates these descriptors with the observed activity. scispace.comresearchgate.net

A typical QSAR equation might look like: pIC50 = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ...

The predictive power of the QSAR model is rigorously validated using statistical metrics such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the predictive R² (R²pred) for an external test set. researchgate.netnih.gov A robust QSAR model provides valuable insights into which molecular properties are most important for biological activity, thereby guiding the design of more potent compounds. scispace.com

CompoundMolecular Descriptors (Hypothetical)Experimental pIC50Predicted pIC50
Analogue 1 (LogP=2.1, TPSA=85)7.57.4
Analogue 2 (LogP=2.5, TPSA=90)7.17.2
Analogue 3 (LogP=1.8, TPSA=80)7.87.9
Analogue 4 (LogP=3.0, TPSA=85)6.86.7

This table presents a hypothetical dataset used for QSAR modeling, showing how calculated molecular descriptors relate to experimental and predicted biological activity for a series of analogues.

Chemical Reactivity and Functionalization Strategies of the 3 1h 1,2,3 Triazol 4 Yl Piperidin 3 Ol Core

Regioselective Modifications and Functional Group Transformations at the Piperidin-3-ol Hydroxyl Group

The tertiary hydroxyl group at the C-3 position of the piperidine (B6355638) ring is a key functional handle for introducing molecular diversity. Although tertiary alcohols can be less reactive than primary or secondary alcohols due to steric hindrance, they can undergo several important transformations.

Etherification: The formation of ethers is a common strategy to modify the steric bulk and hydrogen-bonding capacity of the molecule. O-alkylation of the tertiary alcohol can be achieved under specific conditions, such as using a strong base to generate the corresponding alkoxide, followed by reaction with an alkyl halide. Phase-transfer catalysis (PTC) has been shown to be effective for the etherification of sterically hindered tertiary alcohols. For instance, using a base like concentrated sodium hydroxide with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can facilitate the reaction with an alkylating agent like benzyl bromide in a biphasic system. phasetransfercatalysis.com

Esterification: Acylation of the tertiary hydroxyl group to form esters can be challenging via standard methods due to steric hindrance. However, highly reactive acylating agents, such as acid chlorides or anhydrides, in the presence of a potent catalyst like 4-dimethylaminopyridine (DMAP), can drive the reaction forward. These ester derivatives can serve as prodrugs or as handles for further functionalization.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. However, the formation of a stable tertiary carbocation upon departure of the leaving group can lead to elimination as a major side reaction. Careful selection of non-basic nucleophiles and reaction conditions is critical to favor substitution over elimination.

Table 1: Potential Transformations at the Piperidin-3-ol Hydroxyl Group

Transformation Reagents and Conditions Product Functional Group Notes
Etherification 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) Ether (O-R) Can be facilitated by phase-transfer catalysis for sterically hindered alcohols. phasetransfercatalysis.com
Esterification Acid Chloride/Anhydride, DMAP, Base (e.g., Triethylamine) Ester (O-CO-R) Requires highly reactive acylating agents due to steric hindrance.

| Displacement | 1. Activation (e.g., MsCl, TsCl) 2. Nucleophile (Nu⁻) | Substituted Piperidine | Prone to elimination side reactions; requires careful condition optimization. |

Substituent Effects and Derivatization on the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is a stable aromatic system that offers multiple positions for derivatization, primarily on its nitrogen atoms (N1 and N2) and, to a lesser extent, the C5 carbon. The regioselectivity of these reactions is a key consideration in synthetic strategies.

N-Alkylation and N-Arylation: The unsubstituted NH-triazole exists as a mixture of tautomers, presenting three nucleophilic nitrogen atoms. Direct alkylation or arylation often leads to a mixture of N1 and N2 substituted isomers. rsc.org The regioselectivity is influenced by factors such as the electrophile, solvent, base, and catalyst. scielo.br

N1-Selectivity: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method for synthesizing 1,4-disubstituted (N1) triazoles. For post-synthesis modification, certain conditions can favor N1 alkylation. jst.go.jp

N2-Selectivity: Achieving N2-selectivity is often more challenging. Palladium-catalyzed arylations have been developed that show high selectivity for the N2 position on 4-substituted 1,2,3-triazoles. nih.gov Gold-catalyzed alkylation of NH-triazoles with vinyl ethers has also been reported to yield N2-alkylated products with high regioselectivity. nih.gov The use of sterically bulky substituents at the C4 and C5 positions can sterically hinder the N1 and N3 positions, thereby directing electrophilic attack to the N2 position. scielo.br

C5-Functionalization: Direct functionalization of the C5-H bond of the triazole ring is an effective strategy for introducing further diversity. Palladium-catalyzed direct arylation has been shown to be a powerful method for regioselectively introducing aryl groups at the C5 position of N-substituted 1,2,3-triazoles. nih.gov This C-H activation approach avoids the need for pre-functionalized triazoles (e.g., 5-halo-triazoles) and offers good functional group tolerance. rsc.org

Table 2: Regioselective Derivatization of the 1,2,3-Triazole Ring

Position Reaction Type Typical Catalysts/Reagents Regioselectivity
N1 Alkylation/Arylation Cu(I) (in synthesis via CuAAC) Typically forms 1,4-disubstituted triazoles. frontiersin.org
N2 Alkylation/Arylation Pd-catalysts (e.g., with Me₄tBuXPhos ligand), Au-catalysts High N2 selectivity can be achieved with specific catalytic systems. nih.govnih.gov

| C5 | Arylation | Pd-catalysts (e.g., Pd(OAc)₂) | Direct C-H activation allows for regioselective C5 arylation. nih.gov |

N-Alkylation and Acylation Reactions at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a highly nucleophilic center and represents the most straightforward site for functionalization on the entire scaffold.

N-Alkylation: The piperidine nitrogen can be readily alkylated using a wide variety of alkylating agents, such as alkyl halides or sulfonates, in the presence of a base like potassium carbonate or triethylamine. Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is another efficient method for introducing diverse substituents. These reactions are typically high-yielding and allow for the introduction of a vast array of functional groups, including alkyl chains, benzyl groups, and more complex heterocyclic moieties. A study on the synthesis of P2Y14 receptor antagonists involved the N-acylation of a piperidine ring with trifluoroacetic anhydride, demonstrating the feasibility of modifying this position even in a complex molecular setting. nih.govacs.org

N-Acylation: Acylation of the piperidine nitrogen to form amides is also a facile and common transformation. Reaction with acid chlorides, anhydrides, or activated esters proceeds readily, often just in the presence of a base to scavenge the acid byproduct. The resulting amides are generally stable and can alter the electronic properties and conformational flexibility of the piperidine ring.

These N-functionalization reactions are crucial for modulating the physicochemical properties of the molecule, such as basicity (pKa), lipophilicity (logP), and solubility, which are critical for pharmacokinetic profiles.

Synthesis of Hybrid Molecules Incorporating the 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol Moiety

The this compound moiety can act as a versatile building block or "scaffold" for the construction of more complex hybrid molecules. The 1,2,3-triazole ring, often synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is frequently employed as a stable and rigid linker to connect the piperidin-3-ol core to another pharmacophore. researchgate.net This "click chemistry" approach is highly efficient and tolerant of a wide range of functional groups, making it ideal for medicinal chemistry applications. nih.govresearchgate.net

The strategy for creating these hybrids typically involves preparing two key synthons:

An alkyne- or azide-functionalized piperidin-3-ol derivative.

A second molecule of interest bearing the complementary azide (B81097) or alkyne functionality.

For example, a piperidine precursor could be functionalized at the nitrogen atom with a propargyl group (containing an alkyne). This intermediate can then be "clicked" with an azide-containing fragment, such as a benzimidazole or another heterocyclic system, to generate the final hybrid molecule linked by a 1,4-disubstituted triazole ring. nih.govresearchgate.net This modular approach allows for the rapid assembly of diverse chemical entities by combining different building blocks. bohrium.com

Strategies for Scaffold Diversification and Library Generation

The structural features of the this compound core make it an excellent starting point for scaffold diversification and the creation of compound libraries for high-throughput screening.

Combinatorial Chemistry: The three distinct points of reactivity (hydroxyl group, triazole ring, and piperidine nitrogen) allow for a combinatorial approach to library synthesis. By systematically varying the substituents at each of these positions, a large and diverse library of related compounds can be generated. For example, a common piperidine core can be N-alkylated with a set of different alkyl halides, followed by derivatization of the triazole ring with various aryl halides, creating a matrix of unique compounds. The reliability of reactions like N-alkylation and CuAAC makes this scaffold well-suited for parallel synthesis. nih.gov

Scaffold Hopping: The this compound core can also be used in scaffold hopping strategies. This involves replacing a known active core from another chemical series with the piperidine-triazole scaffold while attempting to maintain or improve biological activity by preserving key pharmacophoric interactions. dundee.ac.uk The triazole ring can mimic other functional groups, and the piperidine provides a three-dimensional structure that can effectively position substituents in protein binding pockets. The development of novel heteroaromatic systems, such as 2H-thiazolo[4,5-d] scielo.brnih.govrsc.orgtriazole, highlights the utility of triazole-containing building blocks in creating new scaffolds for medicinal chemistry. nih.gov The synthetic versatility of the triazole ring makes it an ideal component for creating libraries aimed at discovering new leads. researchgate.net

Advanced Biological Applications and Mechanistic Insights of 3 1h 1,2,3 Triazol 4 Yl Piperidin 3 Ol Derivatives

Structure-Activity Relationship (SAR) Elucidation for Target Specificity

The biological activity of 3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol derivatives is intricately linked to their molecular architecture. Structure-Activity Relationship (SAR) studies are crucial in deciphering how different structural modifications influence their interaction with biological targets, thereby guiding the design of more potent and selective agents. rsc.org

Interactive Table: Impact of Triazole Substituents on Biological Activity
Substituent GroupObserved Effect on ActivityReference
Fluorinated GroupsEnhanced pharmacological activity frontiersin.org
Phenyl GroupsCan contribute to inhibitory potency nih.gov
Small Alkyl GroupsVariable, often used for fine-tuningN/A

Impact of Modifications on the Piperidine (B6355638) Ring

The piperidine ring is another critical pharmacophoric element in this class of compounds, and its modification has been a key strategy in optimizing their biological profiles. researchgate.netnih.gov N-alkylation and N-arylation of the piperidine nitrogen can lead to derivatives with enhanced activities, including immunosuppressant and antibacterial properties. nih.gov For example, the introduction of a piperazine (B1678402) ring to an azole structure has been shown to lead to better antifungal activity. researchgate.net In a series of oxazolidinone derivatives, the presence of an exo-cyanoethylidene group at the 4-position of the piperidine ring resulted in a compound that was two to threefold more potent than linezolid (B1675486) against certain penicillin-resistant bacteria. nih.gov These findings underscore the importance of the piperidine moiety in dictating the potency and spectrum of activity of these compounds. rsc.org

Interactive Table: Effect of Piperidine Ring Modifications
ModificationResulting Biological ActivityReference
N-AlkylationEnhanced immunosuppressant and antibacterial properties nih.gov
N-ArylationEnhanced immunosuppressant and antibacterial properties nih.gov
Introduction of PiperazineImproved antifungal activity researchgate.netresearchgate.net
Exo-cyanoethylidene at 4-positionIncreased potency against penicillin-resistant bacteria nih.gov

Role of the Hydroxyl Group in Biological Interactions

The tertiary hydroxyl group is a crucial functional group that significantly influences the biological interactions of these derivatives. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the active sites of target enzymes. nih.gov For instance, in antifungal triazole agents, the hydroxyl group is known to be a key part of the pharmacophore. nih.gov Molecular docking studies on similar compounds have suggested that the hydroxyl group can promote hydrogen bonding with target enzymes, which is beneficial for their biological activity. nih.gov The position and number of hydroxyl groups can be pivotal to the biological activity of related compounds. nih.gov

Enzyme Inhibition Mechanisms and Target Identification Studies

The therapeutic potential of this compound derivatives is largely attributed to their ability to inhibit specific enzymes that are vital for the survival of pathogens.

Antifungal Activities: Lanosterol-14α-Demethylase (CYP51) Inhibition

A primary mechanism for the antifungal action of many triazole-containing compounds is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme. nih.govbeilstein-journals.org This enzyme is essential for the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. nih.gov By inhibiting CYP51, these derivatives disrupt ergosterol production, leading to the accumulation of toxic sterols and ultimately impairing fungal cell membrane integrity and function. nih.govbeilstein-journals.org The nitrogen in the triazole ring binds to the heme iron of the fungal cytochrome P450, preventing the natural substrate from binding. beilstein-journals.org Molecular docking studies have been used to design and optimize these derivatives to fit into the active site of CYP51. nih.govnih.gov

Antibacterial Activities: Investigation of Specific Bacterial Targets

Derivatives of this scaffold have also demonstrated promising antibacterial activity against a range of pathogens. researchgate.netontosight.ai While the precise mechanisms of action can vary, several bacterial targets have been investigated. One potential target is the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall. bg.ac.rs Molecular hybridization of triazoles with other antibacterial agents, such as ciprofloxacin, has led to compounds with enhanced activity against both Gram-positive and Gram-negative bacteria. nih.gov These hybrid molecules have been found to target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication. nih.gov Additionally, some triazole-containing compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Further research is ongoing to fully elucidate the specific bacterial targets and mechanisms of action for this class of compounds. mdpi.comsemanticscholar.orgmdpi.com

Cholinesterase (AChE, BuChE) Inhibition and Neurobiological Relevance

Derivatives incorporating the piperidine-triazole scaffold have been investigated for their potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com

Research into related structures, such as piperidinone derivatives, has shown that the introduction of various substituents can significantly influence inhibitory potency and selectivity. acgpubs.org For instance, in one study of α,β-unsaturated carbonyl based piperidinone derivatives, a compound featuring a nitro substituent, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one), was identified as the most potent AChE inhibitor with an IC50 value of 12.55 µM. acgpubs.org Conversely, a derivative with chloro substituents, (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), displayed the best activity against BuChE (IC50 = 17.28 µM) and acted as a dual inhibitor of both enzymes. acgpubs.org The 1,2,3-triazole ring itself is recognized as a pharmacophore that can contribute to anti-cholinesterase activity by interacting with the enzyme's active site. nih.gov Structure-activity relationship (SAR) analyses have indicated that the nature and position of substituents on linked aromatic rings can modulate the inhibitory activity against BuChE. nih.gov These findings suggest that the this compound scaffold is a promising foundation for developing novel and selective cholinesterase inhibitors for neurodegenerative disorders.

CompoundTarget EnzymeIC50 (µM)Selectivity
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAChE12.55AChE selective
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-oneBuChE17.28Dual Inhibitor
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-oneAChE18.04Dual Inhibitor

Data sourced from studies on related piperidinone derivatives. acgpubs.org

Sphingosine (B13886) Kinase (SK1, SK2) Inhibition and Modulation of Lipid Signaling Pathways

The this compound scaffold has also been explored for its capacity to inhibit sphingosine kinases (SphK1 and SphK2). These enzymes are crucial regulators of the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in cell proliferation, survival, and inflammation. nih.govnih.gov Dysregulation of SphK activity is implicated in various diseases, including cancer and inflammatory conditions. nih.govnih.gov

A study focusing on sphingosine-based inhibitors identified a piperidin-3-ol derivative, RB-005, as a potent and selective inhibitor of SK1 with an IC50 of 3.6 µM. researchgate.net Another related compound, 1-(4-octylphenethyl)piperidin-3-ol (RB-019), also demonstrated selectivity for SK1, albeit with lower potency. researchgate.net Further research on 1,4-disubstituted 1,2,3-triazoles has identified compounds with significant antiproliferative effects in cell lines expressing both SK1 and SK2. nih.govresearchgate.net For example, compounds 5h and 8f from one study were highlighted as the most effective antiproliferative agents, with 8f showing selectivity for SK1. nih.govresearchgate.net These results underscore the potential of piperidine-triazole derivatives to modulate the S1P pathway, offering therapeutic possibilities for diseases driven by aberrant lipid signaling.

CompoundTarget EnzymeIC50 (µM)Key Findings
RB-005SK13.6Potent and selective SK1 inhibitor
1-(4-octylphenethyl)piperidin-3-ol (RB-019)SK1-Selective but less potent SK1 inhibitor
Compound 8fSK1-Identified as an efficient antiproliferative agent, selective for SK1

Data sourced from studies on related piperidin-3-ol and 1,2,3-triazole derivatives. nih.govresearchgate.netresearchgate.net

Histone Deacetylase (HDAC) Inhibition in Disease Models

The 4-piperidin-4-yl-triazole substructure, closely related to the core scaffold, has proven to be a highly effective component in the design of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.govnih.gov As such, HDAC inhibitors have emerged as a promising class of anticancer agents. nih.govnih.gov

A series of novel hydroxamic acid-based HDAC inhibitors featuring the 4-piperidin-4-yl-triazole core were designed and synthesized. nih.govnih.gov Several of these compounds demonstrated excellent inhibitory activity, particularly against HDAC6. nih.govnih.gov Notably, compounds designated MH1-18 and MH1-21 showed inhibition rates exceeding 90% at a 1 µM concentration and selectively inhibited HDAC6 with low IC50 values. nih.gov In a separate study, compounds WY-12 and WY-15 also displayed potent HDAC6 inhibition and exhibited significant antiproliferative activity against multiple human tumor cell lines. nih.gov Further investigation revealed that WY-15 could increase the acetylation of histone H3 and induce cell cycle arrest in cancer cells. nih.gov Molecular docking studies have provided a rationale for the high potency of these compounds, illustrating key interactions within the HDAC6 active site. nih.govnih.gov

CompoundTarget EnzymeKey Findings
MH1-18HDAC6>90% inhibition at 1 µM; selective for HDAC6 with a low IC50 value.
MH1-21HDAC6>90% inhibition at 1 µM; selective for HDAC6; potent in suppressing cell migration.
WY-12HDAC6Excellent HDAC6 inhibitory activity and antiproliferative effects.
WY-15HDAC6Excellent HDAC6 inhibitory activity; increases acetylated histone H3 levels.

Data sourced from studies on 4-piperidin-4-yl-triazole derivatives. nih.govnih.gov

Diacylglycerol Lipase-β (DAGLβ) Inhibition and Endocannabinoid System Perturbation

The piperidyl-1,2,3-triazole framework is a versatile scaffold for developing irreversible inhibitors of serine hydrolases, including diacylglycerol lipase-β (DAGLβ). nih.gov DAGLβ is a key enzyme in the endocannabinoid system, responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov The inhibition of DAGLβ presents a therapeutic strategy for conditions where the endocannabinoid system is dysregulated, such as in certain inflammatory states and pain. haematologica.org

Research has led to the development of (2-substituted)-piperidyl-1,2,3-triazole ureas that selectively inactivate DAGLβ. nih.gov The design process was guided by activity-based protein profiling (ABPP), which allowed for the assessment of potency and proteome-wide selectivity. nih.gov Competitive ABPP revealed that certain piperidyl-1,2,3-triazole ureas were potent against DAGLβ while showing good selectivity over other serine hydrolases. nih.gov This work highlights the utility of the scaffold in creating tailored inhibitors that can perturb the endocannabinoid system with high precision. nih.gov

Receptor Antagonism and Agonism Studies: P2Y14 Receptor and Inflammatory Pathways

Derivatives of this compound have been systematically designed and evaluated as antagonists for the P2Y14 receptor (P2Y14R). semanticscholar.orgacs.org This receptor, activated by UDP-sugars, is involved in modulating inflammatory processes, making its antagonists potential therapeutic agents for conditions like asthma and diabetes. semanticscholar.orgacs.org

Structure-based design, guided by computational modeling, led to the synthesis of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives as P2Y14R antagonists. semanticscholar.orgacs.org While generally less potent than the parent naphthalene-based antagonist PPTN, the triazole derivatives offered a simpler synthetic route, facilitating broader structural optimization. acs.org The affinity of these compounds was quantified using flow cytometry in P2Y14R-expressing cells. semanticscholar.orgacs.org Compound 65 (a p-F3C-phenyl-triazole) emerged as the most potent among the initial triazoles, with an IC50 value of 31.7 nM, and was confirmed to be a P2Y14R antagonist. semanticscholar.org Further structure-activity relationship studies explored various bioisosteres for the piperidine moiety, leading to compounds like the hydroxymethylisoxazole derivative 32, which showed high affinity with an IC50 of 15 nM. nih.gov

CompoundTarget ReceptorIC50 (nM)Notes
PPTN (3)P2Y14R6.0Reference antagonist. semanticscholar.org
Compound 65P2Y14R31.7Most potent initial triazole derivative. semanticscholar.org
Compound 78P2Y14R481Least potent initial triazole derivative. semanticscholar.org
Compound 32P2Y14R15High-affinity hydroxymethylisoxazole derivative. nih.gov

Applications as Chemical Biology Probes for Cellular Pathway Interrogation

The adaptability of the this compound scaffold makes it an excellent platform for the creation of chemical biology probes. These specialized molecules are designed to selectively interact with a biological target, enabling the study of cellular pathways and enzyme function in living systems.

The piperidyl-1,2,3-triazole urea (B33335) structure has been successfully utilized to create selective probes for DAGLβ, a key enzyme in the endocannabinoid pathway. nih.gov These probes, which can be tagged with biotin (B1667282) or alkyne groups, are instrumental for activity-based protein profiling (ABPP). This technique allows for the visualization of active enzyme populations and the assessment of inhibitor selectivity across the entire proteome. nih.gov Similarly, the piperidine group of P2Y14R antagonists has been identified as a suitable site for chemical modification to prepare high-affinity fluorescent probes for this receptor. semanticscholar.org These probes facilitate the study of receptor distribution and dynamics in cell-based assays, such as flow cytometry. semanticscholar.org

Design and Synthesis of Multi-Target Directed Ligands Incorporating the Scaffold

The development of multi-target-directed ligands (MTDLs) is a contemporary strategy in drug discovery, particularly for complex multifactorial diseases like Alzheimer's. nih.govnih.gov This approach involves designing a single chemical entity that can modulate multiple biological targets simultaneously. The this compound scaffold is an attractive core for MTDL design due to the demonstrated activity of its derivatives against a range of therapeutically relevant targets.

Given that derivatives of this scaffold have shown inhibitory activity against cholinesterases (implicated in symptomatic relief of Alzheimer's) and HDACs (involved in neuroprotection and cognitive enhancement), there is a strong rationale for designing MTDLs that combine these functions. acgpubs.orgnih.govnih.gov By fusing the piperidine-triazole core with other pharmacophores, it is conceivable to create novel compounds that, for example, inhibit both AChE and HDAC6. The concept has been demonstrated with other scaffolds, such as the fusion of donepezil (B133215) and curcumin (B1669340) moieties to yield MTDLs that inhibit AChE, reduce Aβ aggregation, and exert antioxidant effects. nih.gov The synthetic tractability of the triazole ring, often formed via "click chemistry," further enhances the feasibility of incorporating this scaffold into complex, multi-functional molecular architectures. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.